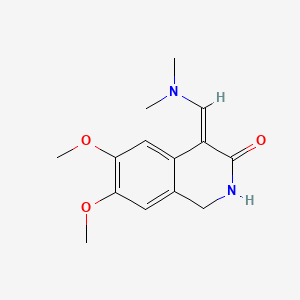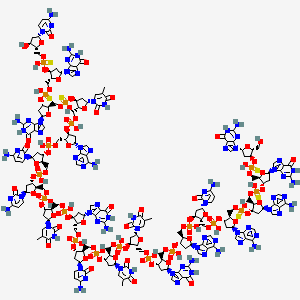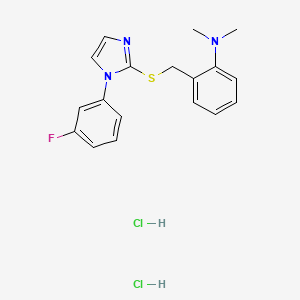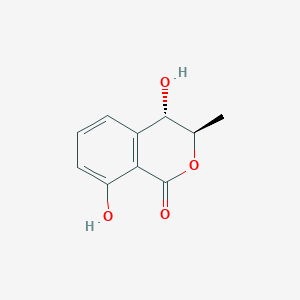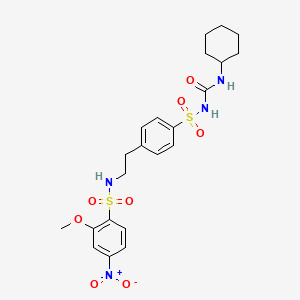
Urea, 1-cyclohexyl-3-((p-(2-(2-methoxy-4-nitrobenzenesulfonamido)ethyl)phenyl)sulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-cyclohexyl-3-((p-(2-(2-methoxy-4-nitrobenzenesulfonamido)ethyl)phenyl)sulfonyl)- is a complex organic compound with a unique structure that combines a urea moiety with a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-cyclohexyl-3-((p-(2-(2-methoxy-4-nitrobenzenesulfonamido)ethyl)phenyl)sulfonyl)- typically involves multiple steps. One common method includes the reaction of cyclohexyl isocyanate with a sulfonamide derivative. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the final product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and waste reduction, is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, 1-cyclohexyl-3-((p-(2-(2-methoxy-4-nitrobenzenesulfonamido)ethyl)phenyl)sulfonyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and catalysts like palladium on carbon (Pd/C). The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Urea, 1-cyclohexyl-3-((p-(2-(2-methoxy-4-nitrobenzenesulfonamido)ethyl)phenyl)sulfonyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of Urea, 1-cyclohexyl-3-((p-(2-(2-methoxy-4-nitrobenzenesulfonamido)ethyl)phenyl)sulfonyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glipizide: Another sulfonylurea compound with similar structural features.
Gliquidone: Shares the urea and sulfonamide moieties but differs in other structural aspects.
Uniqueness
Urea, 1-cyclohexyl-3-((p-(2-(2-methoxy-4-nitrobenzenesulfonamido)ethyl)phenyl)sulfonyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
81514-33-2 |
|---|---|
Formule moléculaire |
C22H28N4O8S2 |
Poids moléculaire |
540.6 g/mol |
Nom IUPAC |
1-cyclohexyl-3-[4-[2-[(2-methoxy-4-nitrophenyl)sulfonylamino]ethyl]phenyl]sulfonylurea |
InChI |
InChI=1S/C22H28N4O8S2/c1-34-20-15-18(26(28)29)9-12-21(20)36(32,33)23-14-13-16-7-10-19(11-8-16)35(30,31)25-22(27)24-17-5-3-2-4-6-17/h7-12,15,17,23H,2-6,13-14H2,1H3,(H2,24,25,27) |
Clé InChI |
ATKZKCNONXFDLY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


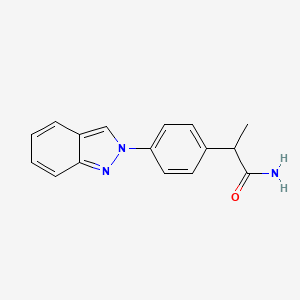

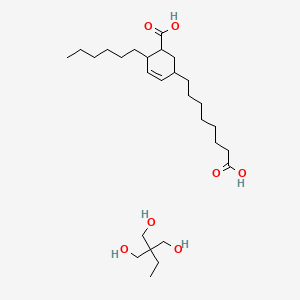
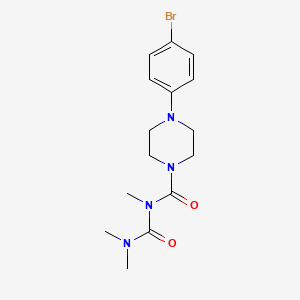
![N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide](/img/structure/B12765172.png)
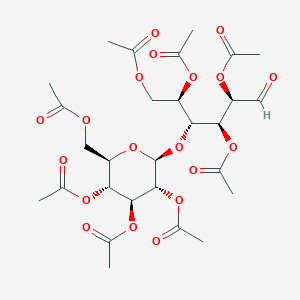
![2-[1-(2-methoxyphenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;trihydrochloride](/img/structure/B12765182.png)


